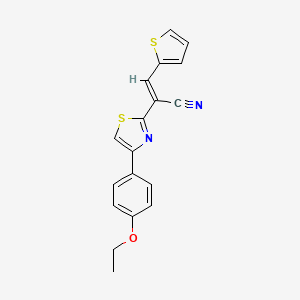![molecular formula C21H16N6O3 B11705752 (4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with substituted benzaldehydes, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques like recrystallization and chromatography ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized pyrazolone derivatives.
Aplicaciones Científicas De Investigación
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar core structure but different functional groups.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound with a biphenyl structure, used in various chemical synthesis applications.
Uniqueness
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C21H16N6O3 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
5-amino-4-[(2-nitro-4-phenylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H16N6O3/c22-20-19(21(28)26(25-20)16-9-5-2-6-10-16)24-23-17-12-11-15(13-18(17)27(29)30)14-7-3-1-4-8-14/h1-13,25H,22H2 |
Clave InChI |
KDVFRFPBDSZCDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11705686.png)
![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11705697.png)
![3,4-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11705699.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705700.png)

![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)

![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)
![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
